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Compound of Interest

Compound Name: Ethyl 2-amino-2-ethylhexanoate

Cat. No.: B584668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Ethyl 2-amino-2-ethylhexanoate is a substituted amino acid ester with potential applications

in organic synthesis and pharmaceutical development. This document aims to provide a

comprehensive guide to its spectroscopic properties, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, a thorough search of

publicly available scientific databases and literature has revealed a significant lack of

experimentally determined spectroscopic data for this specific compound. While the existence

of such data is indicated by some chemical suppliers, it is not currently accessible in the public

domain.

This guide will therefore outline the expected spectroscopic characteristics based on the

compound's structure and provide standardized, detailed methodologies for acquiring this data.

This will serve as a foundational resource for researchers who may synthesize or acquire this

compound and require protocols for its characterization.

Predicted Spectroscopic Data
Due to the absence of experimental data, the following tables outline the predicted

spectroscopic characteristics for Ethyl 2-amino-2-ethylhexanoate. These predictions are

based on established principles of spectroscopy and analysis of structurally similar compounds.
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Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-amino-2-ethylhexanoate

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₃ (ethyl ester) 1.2 - 1.3 Triplet ~7.1

-CH₂- (ethyl ester) 4.1 - 4.2 Quartet ~7.1

-NH₂ 1.5 - 2.5 Broad Singlet -

-CH₂- (ethyl group on

C2)
1.6 - 1.8 Quartet ~7.4

-CH₃ (ethyl group on

C2)
0.8 - 0.9 Triplet ~7.4

-(CH₂)₃- (hexyl chain) 1.2 - 1.5 Multiplet -

-CH₃ (hexyl chain) 0.8 - 0.9 Triplet ~7.0

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-amino-2-ethylhexanoate

Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (ester carbonyl) 175 - 178

C2 (quaternary) 60 - 65

-O-CH₂- (ethyl ester) 60 - 62

-CH₂- (ethyl group on C2) 25 - 30

C3-C6 (hexyl chain) 22 - 35

-O-CH₂-CH₃ (ethyl ester) 14 - 15

-CH₂-CH₃ (ethyl group on C2) 8 - 10

-CH₃ (hexyl chain) 13 - 14
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Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands for Ethyl 2-amino-2-ethylhexanoate

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (amine) 3300 - 3400 Medium, Broad

C-H Stretch (alkane) 2850 - 2960 Strong

C=O Stretch (ester) 1730 - 1750 Strong

N-H Bend (amine) 1590 - 1650 Medium

C-O Stretch (ester) 1150 - 1250 Strong

Predicted Mass Spectrometry Data
Table 4: Predicted Key m/z Fragments for Ethyl 2-amino-2-ethylhexanoate

m/z Predicted Fragment

187 [M]⁺ (Molecular Ion)

114 [M - CO₂Et]⁺

88 [H₂N=C(CH₂CH₃)CO₂Et]⁺

Experimental Protocols
The following are detailed, standardized protocols for obtaining the spectroscopic data for

Ethyl 2-amino-2-ethylhexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Ethyl 2-amino-2-ethylhexanoate in

approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm

NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and

acquire the spectrum in a solution cell.
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Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance or Attenuated Total Reflectance (ATR).

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background subtraction using the spectrum of the neat plates or

the pure solvent.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile solvent such as methanol or acetonitrile.

Instrumentation and Ionization:

Technique: Electrospray Ionization (ESI) or Electron Impact (EI).

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Acquisition Parameters (ESI):

Ionization Mode: Positive.

Capillary Voltage: 3-4 kV.

Drying Gas (N₂): Flow rate and temperature optimized for the instrument.

Mass Range: m/z 50-500.

Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M]⁺ and characteristic fragment

ions.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized chemical compound like Ethyl 2-amino-2-ethylhexanoate.
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Caption: General workflow for synthesis and spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Data for Ethyl 2-amino-2-ethylhexanoate:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584668#spectroscopic-data-nmr-ir-ms-for-ethyl-2-
amino-2-ethylhexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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